molecular formula C13H16Cl2N2O B13487064 1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride

1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride

Cat. No.: B13487064
M. Wt: 287.18 g/mol
InChI Key: WZIAZTBHNHEWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride is a chemical compound with a complex structure, featuring a methoxyphenyl group attached to a pyridinylmethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride typically involves the reaction of 4-methoxyphenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst. The resulting intermediate is then subjected to reductive amination with formaldehyde and ammonium chloride to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridinyl ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products:

    Oxidation: 1-[3-(4-Hydroxyphenyl)pyridin-2-yl]methanamine dihydrochloride.

    Reduction: 1-[3-(4-Methoxyphenyl)piperidin-2-yl]methanamine dihydrochloride.

    Substitution: 1-[3-(4-Bromophenyl)pyridin-2-yl]methanamine dihydrochloride.

Scientific Research Applications

1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)methanamine
  • 1-(Pyridin-4-yl)methanamine
  • 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid

Comparison: 1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.18 g/mol

IUPAC Name

[3-(4-methoxyphenyl)pyridin-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C13H14N2O.2ClH/c1-16-11-6-4-10(5-7-11)12-3-2-8-15-13(12)9-14;;/h2-8H,9,14H2,1H3;2*1H

InChI Key

WZIAZTBHNHEWPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=CC=C2)CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.